4-(Dimethylamino)-3-(methylamino)phenol

Description

Historical Context of Phenolic and Amino-Phenolic Compounds in Chemical Research

The study of phenolic compounds has been a cornerstone of organic chemistry for nearly two centuries. The journey began in 1834 when Friedlieb Ferdinand Runge extracted an impure form of phenol (B47542), which he named "Karbolsäure" (carbolic acid), from coal tar. This substance was later purified by the French chemist Auguste Laurent in 1841. The profound antiseptic properties of phenol were famously pioneered by Sir Joseph Lister, who used it to develop antiseptic surgery, drastically reducing mortality from infections. This discovery spurred widespread research into phenolic derivatives for disinfection and medical use.

The early 20th century saw another revolutionary application with the invention of Bakelite, the first synthetic thermoset polymer, created through the reaction of phenol with formaldehyde (B43269). This marked the beginning of the age of plastics and highlighted the versatility of the phenol backbone for creating robust materials. Concurrently, research into amino-phenolic compounds, which naturally arise from amino acids like phenylalanine and tyrosine, began to grow. These compounds, possessing both the acidic hydroxyl group and the basic amino group, were recognized for their unique reactivity and potential as building blocks in organic synthesis, particularly in the development of dyes and pharmaceuticals.

Chemical Classification and Structural Features of 4-(Dimethylamino)-3-(methylamino)phenol

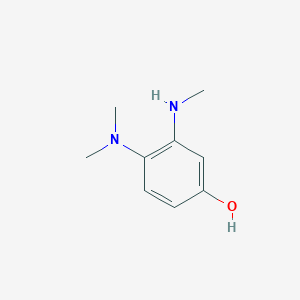

This compound is classified as a polysubstituted aminophenol. Its core structure is a benzene (B151609) ring substituted with a hydroxyl (-OH) group, which defines it as a phenol. The ring is further functionalized with two different amino groups: a tertiary dimethylamino group [-N(CH₃)₂] at position 4 and a secondary methylamino group [-NH(CH₃)] at position 3, relative to the hydroxyl group at position 1.

The presence of these multiple functional groups dictates its chemical properties. The hydroxyl group imparts weak acidity, characteristic of phenols. The two amino groups, being electron-donating, activate the aromatic ring, making it more susceptible to electrophilic substitution. The specific placement of these groups—a vicinal (adjacent) arrangement of the methylamino and dimethylamino groups—creates a unique electronic and steric environment that could lead to novel reactivity and properties.

Despite its clear structural definition and availability in chemical catalogs, detailed experimental and physicochemical data for this compound are conspicuously absent from peer-reviewed scientific literature.

Table 1: Chemical Identity and Predicted Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1243345-40-5 |

| Molecular Formula | C₉H₁₄N₂O |

| Molecular Weight | 166.22 g/mol |

| Structure | A phenol ring with a hydroxyl group at C1, a methylamino group at C3, and a dimethylamino group at C4. |

Note: Molecular formula and weight are calculated based on the chemical structure. Other properties would require experimental determination.

Overview of Current Research Landscape on Related Substituted Phenols

While research on this compound itself is sparse, the broader field of substituted phenols and aminophenols is highly active. Current investigations span synthesis, materials science, and medicinal chemistry.

Synthetic Methodologies: Modern organic synthesis focuses on creating complex, polysubstituted phenols with high precision. Recent advancements include dehydrogenative strategies that allow for the one-shot installation of both amino and hydroxyl groups onto cyclohexanone (B45756) precursors, providing a direct route to N-functionalized 2-aminophenols. nih.govresearchgate.net This circumvents traditional, often multi-step, functionalization of aromatic rings. The Mannich reaction remains a powerful and widely used method for the aminoalkylation of phenols to produce compounds like 2,4,6-Tris[(dimethylamino)methyl]phenol.

Medicinal and Biological Applications: Substituted aminophenols are of significant interest in pharmacology. For instance, research is ongoing to develop novel para-aminophenol derivatives as safer analogues of paracetamol (acetaminophen), aiming to mitigate the liver toxicity associated with the parent drug. nih.gov The fundamental aminophenol scaffold is a key component in numerous bioactive molecules and serves as a versatile starting material for creating new therapeutic agents.

Materials Science: In materials science, aminophenols are explored as monomers for advanced polymers. Poly(o-aminophenol), for example, is being investigated for its use in chemical sensors and solar cell technologies. mdpi.com The ability of the amino and hydroxyl groups to engage in hydrogen bonding and polymerization makes these compounds valuable for designing functional materials with specific electronic and structural properties.

Rationale for Comprehensive Academic Investigation of this compound

The distinct lack of published data on this compound, despite its cataloged existence (CAS 1243345-40-5), presents a clear knowledge gap and a compelling case for focused academic study. A comprehensive investigation is warranted for several reasons:

Fundamental Characterization: The first step would be to synthesize and purify the compound to perform a full characterization of its fundamental physicochemical properties, including melting point, boiling point, solubility, and spectral data (NMR, IR, MS). This foundational data is essential for any future research.

Exploration of Novel Synthetic Routes: Investigating its synthesis would be a valuable academic exercise. Researchers could explore adapting modern methods, such as regioselective amination or dehydrogenative aromatization, to efficiently produce this specific substitution pattern and compare its reactivity to other isomers.

Potential Biological Activity: The presence of multiple amine functionalities on a phenol ring suggests potential for biological activity. Systematic screening could reveal unforeseen pharmacological properties. Its structure could serve as a novel scaffold for developing analogues to existing aminophenol-based drugs, potentially offering different efficacy or safety profiles.

Utility as a Chemical Intermediate: The unique arrangement of three different functional groups makes it a potentially versatile building block. The hydroxyl, secondary amine, and tertiary amine groups can be selectively modified, opening pathways to complex molecules such as specialized dyes, polymer additives, or ligands for catalysis.

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

4-(dimethylamino)-3-(methylamino)phenol |

InChI |

InChI=1S/C9H14N2O/c1-10-8-6-7(12)4-5-9(8)11(2)3/h4-6,10,12H,1-3H3 |

InChI Key |

IXNIOHPZEYPURJ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=CC(=C1)O)N(C)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 Dimethylamino 3 Methylamino Phenol

Reaction Mechanisms Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group, being an electron-donating group, activates the aromatic ring towards electrophilic attack and is itself susceptible to oxidation.

Oxidation Pathways Leading to Quinone Derivatives

The oxidation of phenols, particularly aminophenols, is a well-studied process that typically leads to the formation of quinone and quinone-imine derivatives. The electrochemical oxidation of aminophenols has been shown to be influenced by the relative positions of the amino and hydroxyl groups. In acidic media, for instance, the oxidation of p-aminophenol can lead to the formation of hydroquinone (B1673460) and p-benzoquinone through a hydrolysis step. ua.es

For 4-(dimethylamino)-3-(methylamino)phenol, the oxidation is expected to be facile due to the presence of three strong electron-donating groups. The initial step in the oxidation process likely involves the formation of a phenoxyl radical. This radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring and the nitrogen atoms. Subsequent oxidation and rearrangement can lead to the formation of a quinone-imine intermediate.

The presence of water can play a crucial role in the final product distribution. Hydrolysis of the quinone-imine intermediate can lead to the formation of a corresponding p-benzoquinone derivative, with the elimination of one or both of the amino groups. The electrochemical oxidation of p-aminophenol has been shown to produce CO2 and quinone as major products. ua.es

A plausible, though not experimentally verified for this specific molecule, oxidation pathway is outlined below:

| Step | Reactant | Reagent/Condition | Intermediate/Product |

| 1 | This compound | Oxidizing agent (e.g., electrochemical oxidation, chemical oxidant) | Phenoxyl radical |

| 2 | Phenoxyl radical | Further oxidation | Quinone-imine cation |

| 3 | Quinone-imine cation | H₂O | p-Benzoquinone derivative + amines |

It is important to note that the specific structure of the resulting quinone derivative will depend on the reaction conditions and the stability of the various intermediates.

Electrophilic Aromatic Substitutions on the Phenolic Ring

The hydroxyl, methylamino, and dimethylamino groups are all strong activating and ortho, para-directing groups in electrophilic aromatic substitution reactions. uomustansiriyah.edu.iq This high degree of activation makes the aromatic ring of this compound highly nucleophilic and susceptible to attack by a wide range of electrophiles.

The directing effects of the three substituents must be considered to predict the position of substitution. The hydroxyl group at position 1 directs to positions 2 and 6. The methylamino group at position 3 directs to positions 2, 4, and 6. The dimethylamino group at position 4 directs to positions 3 and 5. The positions are numbered with the hydroxyl group as position 1.

Considering the steric hindrance and the combined activating effects, the most likely positions for electrophilic attack are positions 2 and 6. Position 2 is activated by both the hydroxyl and methylamino groups, while position 6 is activated by the hydroxyl group and to a lesser extent by the meta-directing effect of the dimethylamino group.

Common electrophilic aromatic substitution reactions that this compound is expected to undergo include:

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) would likely lead to mono- or poly-halogenated products, primarily at the 2 and/or 6 positions.

Nitration: Reaction with nitric acid in the presence of a catalyst would introduce a nitro group onto the ring.

Sulfonation: Reaction with sulfuric acid would lead to the corresponding sulfonic acid derivative.

Friedel-Crafts Alkylation and Acylation: These reactions would introduce alkyl or acyl groups onto the aromatic ring, again, likely at the less sterically hindered activated positions.

Due to the high reactivity of the substrate, these reactions may require mild conditions to avoid polysubstitution and potential oxidation side reactions.

Mechanistic Studies of Phenolic Esterification (e.g., DMAP-catalyzed processes)

The esterification of the phenolic hydroxyl group in this compound can be achieved through various methods. A particularly effective method for the esterification of sterically hindered or less reactive phenols is the Steglich esterification, which utilizes a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

The mechanism of DMAP-catalyzed esterification involves the activation of a carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP, being a more potent nucleophile than the phenolic hydroxyl group, attacks this intermediate to form an N-acylpyridinium salt. This salt is a highly effective acylating agent that is then readily attacked by the phenoxide ion of this compound to form the desired ester and regenerate the DMAP catalyst.

A general representation of the DMAP-catalyzed esterification mechanism is as follows:

| Step | Description |

| 1 | The carboxylic acid reacts with DCC to form an O-acylisourea intermediate. |

| 2 | DMAP attacks the O-acylisourea to form a highly reactive N-acylpyridinium intermediate and dicyclohexylurea (DCU). |

| 3 | The phenolic hydroxyl group of this compound, likely as the phenoxide, attacks the N-acylpyridinium intermediate. |

| 4 | The tetrahedral intermediate collapses to form the final ester product and regenerates the DMAP catalyst. |

Reactivity of the Amine Functional Groups

The presence of both a secondary and a tertiary amine group introduces additional sites of reactivity in the molecule.

N-Alkylation and N-Acylation Reactions

Both the secondary methylamino and the tertiary dimethylamino groups can potentially undergo N-alkylation and N-acylation reactions.

N-Alkylation: The secondary amine is generally more susceptible to N-alkylation than the tertiary amine. Reaction with alkyl halides would be expected to first yield the corresponding N-methyl-N-alkyl-3-amino-4-(dimethylamino)phenol. Further alkylation of the tertiary amine to form a quaternary ammonium (B1175870) salt is also possible but would likely require harsher conditions.

N-Acylation: The secondary amine will readily react with acylating agents such as acid chlorides or anhydrides to form the corresponding amide. The tertiary amine is generally unreactive towards acylation under standard conditions. This difference in reactivity allows for selective acylation of the secondary amine.

Oxidation Reactions of Secondary and Tertiary Amines

The secondary and tertiary amino groups are also susceptible to oxidation. The oxidation of aromatic amines can proceed through various pathways, including N-dealkylation and N-oxide formation. uomustansiriyah.edu.iq

Oxidation of the Tertiary Amine: The tertiary dimethylamino group can be oxidized to an N-oxide or undergo oxidative N-demethylation to yield the corresponding secondary amine. The oxidation of N,N-dimethyl-p-phenylenediamine, a structurally related compound, has been studied and is known to form a stable radical cation. nih.gov A similar radical cation formation could be an initial step in the oxidation of the tertiary amine in this compound.

Oxidation of the Secondary Amine: The secondary methylamino group can be oxidized to a hydroxylamine, which can be further oxidized to a nitrone or a nitroso compound. uomustansiriyah.edu.iq Oxidative N-dealkylation to the primary amine is also a possible pathway.

The specific oxidation products will depend on the oxidant used and the reaction conditions. The interplay between the oxidation of the phenolic hydroxyl group and the amine functionalities can lead to complex reaction mixtures.

Nucleophilic Reactions Involving Amine Functionalities

The chemical character of this compound is significantly influenced by the presence of two distinct amine functionalities on the aromatic ring: a secondary amine (-NHCH₃) and a tertiary amine (-N(CH₃)₂). Both groups possess a lone pair of electrons on the nitrogen atom, rendering them nucleophilic. However, their reactivity in nucleophilic substitution and addition reactions is expected to differ due to electronic and steric factors.

The secondary amine is generally considered a stronger nucleophile than the tertiary amine. This is primarily attributed to reduced steric hindrance, allowing for more facile approach to an electrophilic center. Furthermore, the secondary amine can participate in reactions that involve the loss of a proton from the nitrogen atom, which is not possible for the tertiary amine.

The nucleophilicity of both amine groups is enhanced by the electron-donating effects of the hydroxyl (-OH) group and the other amino substituent on the benzene (B151609) ring. These groups increase the electron density on the nitrogen atoms, making their lone pairs more available for reaction.

Table 1: Predicted Nucleophilic Reactions of Amine Functionalities

| Reactant Type | Electrophile Example | Predicted Product with Secondary Amine | Predicted Product with Tertiary Amine |

| Alkyl Halide | Methyl Iodide (CH₃I) | Formation of a tertiary amine | Formation of a quaternary ammonium salt |

| Acyl Chloride | Acetyl Chloride (CH₃COCl) | Formation of an N-substituted amide | No reaction (or complex formation) |

| Aldehyde/Ketone | Acetone ((CH₃)₂CO) | Formation of an enamine or Schiff base | No reaction (acts as a base catalyst) |

Mechanistic investigations into the nucleophilic reactions of similar substituted anilines indicate that the reaction pathway is highly dependent on the nature of the electrophile and the reaction conditions. For instance, in reactions with alkyl halides, the secondary amine would likely react preferentially to form a tertiary amine. Subsequent reaction at the now tertiary amine or the original tertiary amine would lead to the formation of a quaternary ammonium salt.

Intramolecular Interactions and Tautomeric Equilibria

The most probable intramolecular hydrogen bond would occur between the phenolic hydroxyl group (-OH) as the donor and the nitrogen atom of the adjacent secondary methylamino group (-NHCH₃) as the acceptor (O-H···N). This type of interaction forms a stable six-membered quasi-ring, a common feature in ortho-aminophenols and related structures like ortho-hydroxyaryl Schiff bases. nih.gov The strength of this hydrogen bond is influenced by the electronic properties of other substituents on the ring. sujps.com

Another possibility, though likely weaker, is a hydrogen bond between the N-H of the secondary amine (donor) and the nitrogen of the tertiary dimethylamino group (acceptor) (N-H···N). The relative orientation and distance between these groups would dictate the feasibility of this interaction.

Table 2: Potential Intramolecular Hydrogen Bonds

| Donor Group | Acceptor Group | Interaction Type | Expected Influence on Conformation |

| Phenolic -OH | Methylamino -N | O-H···N | Planarization of the interacting groups, formation of a stable six-membered ring. |

| Methylamino -NH | Dimethylamino -N | N-H···N | May influence the rotational barrier around the C-N bonds. |

The existence of these intramolecular hydrogen bonds can influence the molecule's tautomeric equilibria. Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For this molecule, a potential equilibrium is the phenol-imino and keto-amine tautomerism. While the phenolic form is generally predominant for simple aminophenols, strong intramolecular hydrogen bonding can stabilize a zwitterionic or keto-amine form. mdpi.com In this tautomeric form, the phenolic proton would transfer to one of the nitrogen atoms, creating a quinone-like structure with a positively charged nitrogen and a negatively charged oxygen. The equilibrium between these forms is sensitive to solvent polarity and pH. mdpi.com

Acid-Base Properties and Protonation Equilibria

This compound possesses three ionizable groups: the acidic phenolic hydroxyl group and the two basic amino groups. The acid-base properties of the molecule are therefore characterized by three distinct pKa values, reflecting the stepwise protonation or deprotonation of these functionalities.

The basicity of the two amino groups is a key feature. In general, alkyl substitution increases the basicity of amines. However, in aromatic amines, the lone pair on the nitrogen delocalizes into the benzene ring, reducing basicity compared to aliphatic amines. In this molecule, both amino groups are electron-donating, which tends to increase the basicity of the other. Conversely, the hydroxyl group is weakly electron-withdrawing by induction but electron-donating by resonance.

The protonation sequence begins in an acidic solution where all three groups are protonated. As the pH increases, the most acidic proton is removed first. This would be the proton on the phenolic oxygen, followed by the protons on the ammonium ions. Conversely, starting from a basic solution, the most basic site will be protonated first. The tertiary dimethylamino group is generally expected to be slightly more basic than the secondary methylamino group in substituted anilines due to the inductive effect of the additional methyl group. Therefore, it is the likely first site of protonation. The second protonation would occur at the secondary amine.

The acidity of the phenolic proton is expected to be lower (higher pKa) than that of unsubstituted phenol (B47542) (pKa ≈ 10) due to the presence of the two electron-donating amino groups, which increase the electron density on the phenoxide oxygen, making it less stable and thus a stronger base.

Table 3: Estimated pKa Values and Protonation Sites

| Equilibrium | Functional Group Involved | Estimated pKa | Predominant Species at pH < pKa | Predominant Species at pH > pKa |

| pKa₁ | Tertiary Amine (-N(CH₃)₂) | ~5 - 6 | Protonated (Ammonium) | Neutral (Amine) |

| pKa₂ | Secondary Amine (-NHCH₃) | ~4 - 5 | Protonated (Ammonium) | Neutral (Amine) |

| pKa₃ | Phenolic Hydroxyl (-OH) | >10 | Neutral (Hydroxyl) | Deprotonated (Phenoxide) |

Note: The pKa values are estimates based on data for structurally similar compounds such as N,N-dimethyl-p-phenylenediamine and substituted phenols. The exact values for this compound would require experimental determination.

The protonation equilibria can be summarized as follows, where 'R' represents the molecular scaffold: R(OH)(NHCH₃)(N(CH₃)₂) ⇌ R(OH)(NHCH₃)(N⁺H(CH₃)₂) ⇌ R(OH)(N⁺H₂CH₃)(N⁺H(CH₃)₂) ⇌ R(O⁻)(N⁺H₂CH₃)(N⁺H(CH₃)₂)

Understanding these equilibria is crucial for predicting the molecule's behavior in different chemical and biological environments.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Dimethylamino 3 Methylamino Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing one-dimensional and two-dimensional NMR spectra, a complete structural assignment of 4-(Dimethylamino)-3-(methylamino)phenol can be achieved.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental information regarding the chemical environment of each unique proton and carbon atom within the molecule. The chemical shifts (δ), signal multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the initial assignment of the molecule's key functional groups and substitution pattern.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl and N,N-dimethyl groups, and the labile protons of the hydroxyl and secondary amine groups. The substitution pattern on the benzene (B151609) ring—with three electron-donating groups—results in a specific splitting pattern for the three aromatic protons.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.90 | Singlet (broad) | 1H | Ar-OH |

| ~6.65 | Doublet | 1H | H-5 |

| ~6.20 | Doublet of Doublets | 1H | H-6 |

| ~6.15 | Doublet | 1H | H-2 |

| ~4.50 | Quartet (broad) | 1H | -NH(CH₃) |

| ~2.75 | Singlet | 6H | -N(CH₃)₂ |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon, distinguishing between aromatic carbons attached to different functional groups and the aliphatic carbons of the methyl groups.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~150.0 | C-1 (C-OH) |

| ~140.0 | C-4 (C-N(CH₃)₂) |

| ~135.0 | C-3 (C-NHCH₃) |

| ~115.5 | C-5 |

| ~105.0 | C-2 |

| ~103.0 | C-6 |

| ~45.0 | -N(CH₃)₂ |

While 1D NMR provides primary structural data, 2D NMR experiments are crucial for confirming the precise connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, a COSY spectrum would be expected to show correlations between the adjacent aromatic protons (H-5 with H-6, and H-2 with H-6), confirming their positions relative to one another on the benzene ring. A correlation between the -NH proton and the methyl protons of the methylamino group would also be anticipated.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For instance, it would show cross-peaks connecting the proton at δ ~6.65 ppm to the carbon at δ ~115.5 ppm (H-5 to C-5), the N,N-dimethyl protons at δ ~2.75 ppm to the carbon at δ ~45.0 ppm, and so on, confirming the assignments made from the 1D spectra. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing long-range connectivity by showing correlations between protons and carbons over two to three bonds (²JCH and ³JCH). columbia.eduyoutube.com This is particularly useful for identifying connections to quaternary (non-protonated) carbons. youtube.com Key expected HMBC correlations for this molecule would include:

The protons of the N,N-dimethyl group (δ ~2.75 ppm) showing correlations to C-4, C-3, and C-5.

The aromatic proton H-2 (δ ~6.15 ppm) correlating with the quaternary carbons C-4 and C-6.

The aromatic proton H-5 (δ ~6.65 ppm) correlating with the quaternary carbons C-1 and C-3.

Together, these 2D NMR experiments provide unambiguous confirmation of the entire molecular structure of this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which can be used to determine the elemental formula of a molecule. For this compound (molecular formula C₉H₁₄N₂O), the calculated exact mass of the neutral molecule is 166.1106 Da. In a typical HRMS experiment using electrospray ionization (ESI) in positive mode, the compound would be observed as the protonated molecule, [M+H]⁺.

HRMS Data

| Species | Calculated Exact Mass (m/z) |

|---|

The experimental measurement of a mass value that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the compound's elemental composition.

Gas Chromatography-Mass Spectrometry is a robust technique for separating and identifying volatile and semi-volatile compounds. nih.gov For phenolic compounds, analysis may be performed directly or after a derivatization step to increase volatility and improve chromatographic peak shape. irjet.netoup.com

GC-MS is an excellent method for assessing the purity of a sample of this compound. Any impurities, such as residual starting materials or synthetic by-products, would be separated on the GC column and detected by the mass spectrometer. The resulting mass spectrum for each impurity can be used for its identification, often by comparison to spectral libraries. nih.gov

Furthermore, GC-MS is useful for analyzing potential degradation products. Aminophenols are susceptible to oxidation, which could lead to the formation of quinone-imine species or products from demethylation. These degradation products would have distinct retention times and mass fragmentation patterns, allowing for their identification and monitoring.

For analyzing this compound in complex sample matrices, such as biological fluids or environmental samples, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the preferred method. mdpi.comnih.gov The compound is polar and may have limited volatility, making it well-suited for LC separation.

In an LC-MS/MS analysis, the sample is first separated using high-performance liquid chromatography (HPLC), which resolves the target analyte from matrix components. researchgate.net The eluent is then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) adds a high degree of selectivity and sensitivity. The precursor ion (e.g., the [M+H]⁺ ion at m/z 167.1) is selected in the first mass analyzer, fragmented, and the resulting product ions are detected in the second mass analyzer. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific and allows for accurate quantification of the analyte even at very low concentrations in a complex background. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. The structure of this compound contains hydroxyl (-OH), secondary amine (N-H), tertiary amine (-N(CH₃)₂), and substituted benzene ring moieties, each giving rise to distinct signals in its vibrational spectra.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by absorptions corresponding to the stretching and bending vibrations of its functional groups. The O-H and N-H stretching vibrations are particularly informative and appear at the higher frequency end of the spectrum. The presence of a phenolic hydroxyl group will produce a broad absorption band in the 3200-3600 cm⁻¹ region, with the broadening resulting from intermolecular hydrogen bonding. The secondary amine N-H stretch is expected to appear as a sharp to medium band around 3300-3500 cm⁻¹.

Table 1: Predicted Infrared (IR) and Raman Active Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| O-H Stretch | Phenol (B47542) | 3200 - 3600 | Strong, Broad | Weak |

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium, Sharp | Medium |

| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 | Medium to Weak | Strong |

| C-H Stretch (Aliphatic) | Methyl Groups | 2850 - 2960 | Medium | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong | Strong |

| N-H Bend | Secondary Amine | 1550 - 1650 | Medium | Weak |

| C-H Bend | Methyl Groups | 1375 - 1450 | Medium | Medium |

| C-N Stretch | Aromatic Amines | 1250 - 1360 | Strong | Medium |

| C-O Stretch | Phenol | ~1230 | Strong | Weak |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions

Electronic spectroscopy provides insights into the electronic structure of a molecule by examining the transitions of electrons between different energy levels upon absorption of UV or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to show strong absorptions characteristic of a substituted benzene chromophore. The presence of electron-donating groups (hydroxyl and amino groups) on the aromatic ring causes a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. Two primary types of transitions are expected:

π→π* Transitions: These are high-intensity absorptions arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the benzene ring. For substituted phenols and anilines, these typically result in two main bands. The primary band (analogous to the E2-band in benzene) is expected around 230-250 nm, and a secondary, lower-intensity band (analogous to the B-band) is expected at longer wavelengths, likely around 280-300 nm.

n→π* Transitions: These lower-intensity transitions involve the excitation of non-bonding electrons (from the oxygen and nitrogen atoms) into antibonding π* orbitals of the aromatic ring. These bands may be observed as shoulders on the main π→π* absorption bands.

Fluorescence Spectroscopy: Many aromatic compounds, particularly those with electron-donating substituents like amino and hydroxyl groups, are fluorescent. Upon absorbing UV light, the molecule is promoted to an excited electronic state. It can then relax back to the ground state by emitting a photon, a process known as fluorescence. It is anticipated that this compound would exhibit fluorescence. The emission spectrum is typically a mirror image of the longest-wavelength absorption band and occurs at a longer wavelength (lower energy) due to energy loss in the excited state (Stokes shift). Studies on related compounds like 4-(Dimethylamino)phenol (B184034) show that it can form a fluorescent product, indicating the inherent capacity of the dimethylaminophenol structure to participate in fluorescence phenomena. biosynth.comcymitquimica.com

Table 2: Predicted Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected λmax Region (nm) | Expected Intensity |

|---|---|---|---|

| π → π* | π (ring) → π* (ring) | 230 - 250 | High |

| π → π* | π (ring) → π* (ring) | 280 - 300 | Medium to High |

| n → π* | n (O, N) → π* (ring) | > 300 | Low |

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structure Analysis

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound has not been reported, the structure of a similar compound, 3-(diethylamino)phenol, provides a strong basis for predicting its solid-state characteristics. researchgate.net

It is expected that this compound would crystallize in a common crystal system such as monoclinic or orthorhombic. The key feature of the crystal packing would be an extensive network of intermolecular hydrogen bonds. The phenolic -OH group is a strong hydrogen bond donor, and it would likely interact with the nitrogen atoms of the amino groups or the oxygen atom of a neighboring molecule, which act as hydrogen bond acceptors. The secondary amine's N-H group can also act as a hydrogen bond donor. These interactions would play a crucial role in stabilizing the crystal lattice.

The molecular geometry would feature a nearly planar benzene ring. The bond lengths and angles would be consistent with standard values for substituted phenols and anilines, with slight distortions caused by the electronic effects of the substituents and steric hindrance between the adjacent amino groups.

Table 3: Crystallographic Data for the Analogous Compound 3-(diethylamino)phenol

| Parameter | Value |

|---|---|

| Compound | 3-(diethylamino)phenol |

| Chemical Formula | C₁₀H₁₅NO |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 14.5166 (17) |

| b (Å) | 15.9102 (18) |

| c (Å) | 16.0527 (18) |

| V (ų) | 3707.6 (7) |

| Z | 16 |

| Key Feature | Hydrogen bonding leads to four-membered O—H···O rings. researchgate.net |

Note: This data is for an analogous compound and serves as a predictive model for the solid-state structure of this compound.

Computational and Theoretical Chemistry Studies of 4 Dimethylamino 3 Methylamino Phenol

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, using the principles of quantum mechanics to model molecular systems. These calculations can predict a wide range of properties, from molecular geometry to spectroscopic signatures.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. This approach offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

For 4-(Dimethylamino)-3-(methylamino)phenol, a DFT analysis would typically involve selecting an appropriate functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G(d,p), cc-pVTZ) to compute various electronic properties. Key properties that would be investigated include:

Total Energy: To determine the molecule's stability.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and electronic excitation properties.

Electron Density Distribution: To visualize how electrons are shared among the atoms, identifying electron-rich and electron-deficient regions.

Mulliken and Natural Population Analysis (NPA) Charges: To quantify the partial charge on each atom, offering insights into electrostatic interactions and potential sites for nucleophilic or electrophilic attack.

Table 1: Electronic Properties Obtainable from DFT Calculations for this compound This table is illustrative of the types of data generated from DFT calculations; specific values for the target compound are not available in the literature.

| Property | Description |

|---|---|

| Total Energy (Hartree) | The total electronic energy of the molecule in its ground state. |

| HOMO Energy (eV) | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (eV) | The energy difference between HOMO and LUMO, indicating electronic excitability. |

| Dipole Moment (Debye) | A measure of the net molecular polarity. |

| Atomic Charges (e) | Partial charges on individual atoms (e.g., O, N, C atoms). |

Before calculating properties, the most stable three-dimensional structure of the molecule must be determined. Geometry optimization is a computational process that finds the arrangement of atoms corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which has rotatable bonds (e.g., C-N bonds of the amino groups, the C-O bond of the hydroxyl group), multiple stable conformations may exist.

Conformational analysis would be performed to identify the various low-energy conformers and determine their relative stabilities. This process involves systematically rotating the flexible bonds and performing geometry optimization for each starting structure. The results would identify the global minimum energy conformation—the most stable arrangement of the atoms—as well as other local minima that could be populated at room temperature. The optimized geometry provides key structural parameters. researchgate.netresearchgate.net

Table 2: Structural Parameters Determined from Geometry Optimization This table illustrates the data obtained from geometry optimization; specific values for the target compound are not available.

| Parameter | Definition |

|---|---|

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-C, C-N, C-O, N-H, O-H). |

| Bond Angles (°) | The angle formed between three connected atoms (e.g., C-C-C, H-N-C). |

| Dihedral Angles (°) | The angle between two planes defined by four atoms, describing the rotation around a central bond. |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide higher accuracy for certain properties. dominican.edu

For this compound, high-accuracy ab initio calculations could be used to:

Benchmark the results obtained from DFT methods.

Calculate highly accurate reaction energies and activation barriers. dominican.edu

Investigate excited states with greater precision than standard time-dependent DFT (TD-DFT).

Due to their computational expense, these methods are often applied to smaller systems or used for single-point energy calculations on geometries optimized with a less costly method like DFT.

Reaction Mechanism Modeling and Transition State Analysis

Theoretical chemistry is instrumental in elucidating reaction mechanisms. For this compound, one could model various reactions, such as its oxidation, protonation/deprotonation, or electrophilic substitution on the aromatic ring.

This analysis involves:

Identifying Reactants, Products, and Intermediates: The structures of all species involved in the reaction are optimized.

Locating Transition States (TS): A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome. Computational algorithms are used to locate this first-order saddle point on the potential energy surface.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (Ea), which is critical for understanding the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products.

Prediction and Simulation of Spectroscopic Parameters

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. DFT-based methods, particularly using the Gauge-Independent Atomic Orbital (GIAO) approach, can predict ¹H and ¹³C chemical shifts with reasonable accuracy. idc-online.commdpi.com Predicted shifts for this compound would be compared to experimental data (if available) to validate the computed structure. Discrepancies between computed and experimental shifts can often reveal subtle structural or electronic effects. academie-sciences.fr

UV-Vis Spectra: The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) range is governed by transitions between electronic states. Time-Dependent DFT (TD-DFT) is the most common method for simulating UV-Vis spectra. sharif.edu For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations would identify the nature of the electronic transitions, such as π→π* or n→π* transitions. researchgate.net

Analysis of Intramolecular Charge Transfer (ICT) Phenomena

Molecules containing both electron-donating groups (EDG) and electron-withdrawing groups (EWG) can exhibit Intramolecular Charge Transfer (ICT) upon photoexcitation. In this compound, the hydroxyl (-OH), dimethylamino (-N(CH₃)₂), and methylamino (-NHCH₃) groups are all electron-donating. The phenol (B47542) ring itself can act as a π-system that facilitates charge redistribution.

The analysis of ICT would involve:

Excited State Calculations: Using methods like TD-DFT to calculate the properties of the molecule in its excited states.

Electron Density Difference Maps: Visualizing the difference in electron density between the ground state and the excited state to clearly show the direction and magnitude of charge transfer.

Solvent Effects: ICT processes are often highly sensitive to the polarity of the solvent. Computational models (e.g., Polarizable Continuum Model, PCM) would be used to simulate how the charge transfer characteristics change in different solvent environments. In polar solvents, species with a twisted intramolecular charge transfer (TICT) state may be stabilized.

Despite a comprehensive search of available scientific literature, specific computational and theoretical chemistry studies focusing on the intermolecular interactions and hydrogen bonding networks of this compound could not be located. Research in this specific area appears to be limited or not publicly available.

Therefore, it is not possible to provide detailed research findings, data tables, or an in-depth analysis of the hydrogen bonding networks for this particular compound as requested in the outline for section "5.5. Studies of Intermolecular Interactions and Hydrogen Bonding Networks."

To provide a scientifically accurate and non-speculative article, one would need published research that has employed computational methods such as Density Functional Theory (DFT) to:

Calculate the energies of different intermolecular interactions.

Determine the geometric parameters (bond lengths and angles) of potential hydrogen bonds.

Analyze the topology of the electron density to characterize bonding.

Simulate the molecular dynamics to understand the stability and nature of hydrogen-bonded networks in different phases.

Without such dedicated studies on this compound, any discussion would be purely hypothetical and would not meet the required standard of being based on detailed, specific research findings.

Electrochemical Properties and Redox Behavior of 4 Dimethylamino 3 Methylamino Phenol

Voltammetric Investigations (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry)

Voltammetric techniques are powerful tools for investigating the redox behavior of electroactive species. For aminophenol derivatives, cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly employed to determine redox potentials, electron transfer kinetics, and reaction mechanisms. researchgate.netacademie-sciences.fr

In a typical cyclic voltammogram for a substituted aminophenol in a suitable electrolyte solution, one would expect to observe at least one quasi-reversible redox couple. ustc.edu.cnmdpi.com The anodic peak corresponds to the oxidation of the molecule, while the cathodic peak on the reverse scan represents the reduction of the oxidized product. The separation between the anodic and cathodic peak potentials (ΔEp) provides information about the electron transfer kinetics.

The voltammetric response of aminophenols is often dependent on the pH of the solution, as protons are involved in the redox reactions. nih.govresearchgate.net The scan rate also influences the voltammograms; for a diffusion-controlled process, the peak currents are typically proportional to the square root of the scan rate. researchgate.net

Table 1: Representative Voltammetric Data for a Substituted Aminophenol

| Parameter | Typical Value Range | Significance |

|---|---|---|

| Anodic Peak Potential (Epa) | +0.2 to +0.6 V (vs. Ag/AgCl) | Potential at which oxidation occurs. |

| Cathodic Peak Potential (Epc) | +0.1 to +0.5 V (vs. Ag/AgCl) | Potential at which reduction of the oxidized species occurs. |

| Peak Separation (ΔEp) | > 59/n mV (where n is the number of electrons) | Indicates the degree of reversibility of the redox reaction. |

| Peak Current Ratio (Ipa/Ipc) | ~1 for a reversible system | Indicates the stability of the oxidized species. |

Note: These values are illustrative and can vary significantly depending on the specific substituents, solvent, electrolyte, pH, and electrode material used.

Electrochemical Oxidation and Reduction Mechanisms of Amino and Phenolic Moieties

The electrochemical oxidation of aminophenols is a complex process involving the transfer of both electrons and protons. core.ac.ukfrontiersin.org The initial step is generally the removal of an electron from the molecule to form a radical cation. ustc.edu.cnnih.gov For aminophenols, the question often arises as to which group, the amino or the hydroxyl, is oxidized first. Some studies on p-aminophenol suggest that the amino group undergoes oxidation at a lower potential than the hydroxyl group. ustc.edu.cn

Following the initial one-electron oxidation, a proton is lost, leading to a neutral radical. This species can then undergo a second one-electron oxidation and another deprotonation to form a quinoneimine, which is often the final product of the electrochemical oxidation. mdpi.com

In the case of 4-(Dimethylamino)-3-(methylamino)phenol, the presence of two amino groups complicates the mechanism. The oxidation likely proceeds in a stepwise manner, with the different amino groups and the hydroxyl group being oxidized at distinct potentials, potentially leading to multiple redox peaks in the voltammogram. The relative positions of these groups on the aromatic ring will also influence the stability of the intermediate radical species.

Influence of Substituent Effects on Redox Potentials

The redox potential of an aminophenol is significantly influenced by the nature and position of substituents on the aromatic ring. rsc.org Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density on the aromatic system, thereby affecting the ease of oxidation and reduction.

Electron-donating groups, such as alkyl (e.g., methyl) and amino groups, increase the electron density on the ring. This makes the molecule easier to oxidize, resulting in a lower (less positive) oxidation potential. nih.gov Conversely, electron-withdrawing groups would make oxidation more difficult, shifting the potential to more positive values.

In this compound, both the dimethylamino group and the methylamino group are strong electron-donating groups. Their presence is expected to significantly lower the oxidation potential of the molecule compared to unsubstituted phenol (B47542) or aminophenol. The cumulative effect of these two groups, along with the hydroxyl group, would make this compound particularly susceptible to electrochemical oxidation.

Table 2: Expected Influence of Substituents on the Redox Potential of the Phenolic System

| Substituent Group | Electronic Effect | Expected Impact on Oxidation Potential |

|---|---|---|

| -OH (Hydroxyl) | Electron-donating (by resonance) | Lowers the potential |

| -N(CH₃)₂ (Dimethylamino) | Strongly electron-donating (by resonance) | Significantly lowers the potential |

| -NH(CH₃) (Methylamino) | Strongly electron-donating (by resonance) | Significantly lowers the potential |

Potential Applications in Electrosynthesis or Sensing Technologies (from a chemical perspective)

The rich electrochemical behavior of aminophenol derivatives makes them attractive candidates for various applications, particularly in electrosynthesis and the development of electrochemical sensors.

From a chemical perspective, the ease of oxidation of this compound suggests its potential use as a monomer for electropolymerization. The resulting polymer, with its multiple redox-active sites, could exhibit interesting conductive and electrocatalytic properties. Such polymers are often used to modify electrode surfaces to create sensors for the detection of various analytes. tandfonline.comijnc.ir The polymer film can enhance the sensitivity and selectivity of the electrode towards a target molecule. nih.gov

In the realm of electrosynthesis, aminophenols can serve as precursors for the synthesis of more complex molecules. acs.org The controlled electrochemical oxidation of this compound could lead to the formation of specific quinoneimine structures, which can then be used as building blocks in organic synthesis. This electrochemical approach can be a greener alternative to traditional chemical synthesis, as it often avoids the use of harsh oxidizing agents. researchgate.net

The electrocatalytic properties of aminophenol-based materials also open doors for their use in energy storage systems or as mediators in bioelectrochemical devices. researchgate.net The ability of the molecule to undergo reversible redox reactions is a key requirement for such applications.

Based on a comprehensive search of available scientific literature, there is insufficient specific data regarding the degradation pathways and environmental transformation of the chemical compound This compound . Research and documented studies explicitly detailing the photolytic, chemical, and biotic degradation, as well as the hydrolytic stability and environmental fate modeling for this particular molecule, are not available in the public domain.

Information on related but structurally distinct compounds, such as 4-Dimethylaminophenol (DMAP), is more readily available but cannot be accurately extrapolated to describe the environmental behavior of this compound. The presence and position of the additional methylamino group significantly alter the molecule's chemical and electronic properties, which would lead to different degradation pathways and transformation products.

Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested outline for this compound at this time.

Applications in Chemical Research

Role as a Key Synthetic Intermediate for Functional Molecules

The molecular architecture of 4-(Dimethylamino)-3-(methylamino)phenol, featuring multiple reactive sites, makes it a highly promising intermediate in organic synthesis for the construction of complex functional molecules. The phenolic hydroxyl group can undergo O-alkylation, O-acylation, or serve as a directing group in electrophilic aromatic substitution. Simultaneously, the two amino groups offer sites for N-alkylation, N-acylation, and participation in condensation reactions to form heterocycles or Schiff bases.

The analogous compound, 4-(dimethylamino)phenol (B184034), is a known precursor and intermediate in organic synthesis, serving as a building block for more complex molecules like pharmaceuticals and specialty chemicals. Its dimethylamino group enhances solubility, while the phenolic hydroxyl is readily modified, allowing for the synthesis of a wide range of derivatives. For instance, 4-(dimethylamino)phenol has been used as a starting material in the multi-step synthesis of the fluorescent dye CypH-1. The synthesis involves reacting it with sodium hydride and IR-775.

Given this precedent, this compound offers even greater synthetic possibilities due to the additional methylamino group. This third functional group provides another point for molecular elaboration, enabling the creation of intricate, multifunctional compounds that would be more challenging to produce from simpler precursors. The differential reactivity of the secondary (methylamino) versus the tertiary (dimethylamino) amine could be exploited for selective chemical transformations, further broadening its utility as a versatile synthetic building block.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction Type | Resulting Structure/Linkage |

|---|---|---|

| Phenolic Hydroxyl (-OH) | Etherification (e.g., Williamson synthesis) | Alkoxy derivatives (Ar-O-R) |

| Phenolic Hydroxyl (-OH) | Esterification | Phenolic esters (Ar-O-C(O)R) |

| Methylamino (-NHCH₃) | Acylation | Amide linkage (Ar-N(CH₃)C(O)R) |

| Methylamino (-NHCH₃) | Reductive Amination | Tertiary amine derivatives |

| Aromatic Ring | Electrophilic Aromatic Substitution | Substituted benzene (B151609) ring |

Potential in Catalysis (e.g., Organocatalysis, Ligand Design for Metal Catalysis)

The presence of both Lewis basic amine centers and a Brønsted acidic phenolic proton suggests that this compound could be a valuable scaffold in catalysis. The tertiary dimethylamino group, in particular, can function as an effective organocatalyst. The catalytic activity of analogous phenolic Mannich bases is attributed to the Lewis base character of the tertiary amine and the accelerating effect of the phenolic hydroxyl group.

This dual functionality could be harnessed in reactions where both acidic and basic sites are required to activate substrates. Furthermore, the molecule's structure is well-suited for development into a bidentate or tridentate ligand for metal catalysis. The hydroxyl group and the two amino groups can act as coordination sites for a metal center, forming stable chelate complexes. By modifying the substituents on the nitrogen atoms or the aromatic ring, the steric and electronic properties of the resulting ligand could be fine-tuned to optimize catalytic activity and selectivity for specific transformations, such as cross-coupling reactions or asymmetric synthesis.

Precursor in Dye Chemistry and Chromophore Development Research

Substituted phenols are widely used in the dye industry, often serving as coupling components in the synthesis of intensely colored azo dyes. The electron-donating properties of the amino and hydroxyl groups in this compound make it an excellent candidate for a precursor in the development of novel dyes and chromophores. These substituents activate the aromatic ring, facilitating electrophilic substitution reactions integral to dye synthesis.

Research on chromophores, such as those found in Green Fluorescent Protein (GFP), often involves molecules with a phenol (B47542) ring as a core component. The spectral properties of these chromophores are influenced by the substituents on the phenolic ring. For example, the strategic incorporation of a dimethylamino group onto a GFP model chromophore has been shown to drastically alter its molecular electronic properties. The multiple electron-donating groups in this compound would likely lead to the creation of chromophores with strong absorption in the visible or near-infrared regions of the electromagnetic spectrum. Its potential utility is underscored by the use of its simpler analog, 4-(dimethylamino)phenol, in the synthesis of fluorescent dyes. The ability to functionalize the molecule at its three different active sites provides a pathway to systematically modify the electronic structure and, consequently, the color and photophysical properties of the resulting dyes.

Advanced Materials Chemistry Applications (based on analogous substituted phenols, e.g., polymer additives, curing agents)

In the field of materials chemistry, substituted phenols are crucial components in the formulation of high-performance polymers. They are widely used as additives, such as antioxidants, and as curing agents for thermosetting resins.

Polymer Additives: Hindered phenols are a major class of antioxidants used to protect polymers from oxidative degradation, thereby extending their service life. These molecules function by scavenging free radicals. While this compound is not a sterically hindered phenol in the traditional sense, its amino groups could also contribute to stabilization mechanisms. Substituted phenols like butylated hydroxytoluene (BHT) and styrenated phenols are common industrial antioxidants. Given this context, derivatives of this compound could be investigated for their potential as multifunctional polymer additives, providing both antioxidant and other stabilizing properties.

Curing Agents: Phenolic compounds are extensively used as curing agents (or hardeners) for epoxy resins. The hydroxyl group of the phenol reacts with the epoxide ring, leading to the formation of a cross-linked, rigid polymer network. Styrenated phenols, for example, have been explored as effective curing agents or plasticizers for epoxy resins, offering good viscosity and curing characteristics. The presence of amino groups in addition to the phenolic hydroxyl in this compound introduces another reactive pathway for curing. Amine hardening is a primary curing mechanism for epoxies. Therefore, this compound could function as a hybrid amine-phenolic curing agent, potentially offering unique control over the curing process and influencing the final properties of the thermoset material, such as its thermal stability, chemical resistance, and mechanical strength.

Table 2: Analogous Substituted Phenols and Their Applications in Materials Chemistry

| Compound Class | Specific Example(s) | Application | Function |

|---|---|---|---|

| Hindered Phenols | Butylated hydroxytoluene (BHT), Irganox 1098 | Polymer Additive | Antioxidant, prevents oxidative degradation. |

| Styrenated Phenols | Reaction product of phenol and styrene | Curing Agent / Plasticizer | Hardener for epoxy resins, improves workability. |

| Phenol-formaldehyde resins | Bakelite | Thermosetting Plastics | Forms a cross-linked polymer network upon curing. |

| Dihydric Phenols | Bisphenol A | Epoxy Resin Precursor / Curing Agent | Building block for epoxy resins and phenolic hardeners. |

Future Research Directions for 4 Dimethylamino 3 Methylamino Phenol

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of fine and specialty chemicals is increasingly driven by the principles of green chemistry, which prioritize safety, efficiency, and environmental stewardship. Traditional synthetic methods for related aminophenols have sometimes involved hazardous reagents and produced significant waste streams. Future research should focus on developing novel and sustainable synthetic pathways to 4-(Dimethylamino)-3-(methylamino)phenol that are both economically viable and environmentally benign.

Key research objectives in this area include:

Catalytic Systems: Investigating novel catalysts, including biocatalysts and nano-catalysts, to improve reaction selectivity, reduce energy consumption, and enable the use of greener solvents.

Alternative Feedstocks: Exploring the use of renewable feedstocks as starting materials to reduce reliance on petrochemicals.

Process Intensification: Developing continuous flow processes, which can offer better control over reaction parameters, improve safety, and increase yield compared to traditional batch processes.

Electrochemical Synthesis: Exploring electro-organic synthesis as a green technique. This method uses electrons as a "clean reagent" and can offer high selectivity by carefully controlling the electrode potential, as has been demonstrated in the synthesis of sulfonyl derivatives of p-methylaminophenol. nih.gov

A comparative table of potential synthetic strategies is presented below.

| Strategy | Description | Potential Advantages |

| Biocatalysis | Use of enzymes or whole-cell microorganisms to catalyze specific steps in the synthesis. | High selectivity, mild reaction conditions, reduced waste. |

| Flow Chemistry | Performing reactions in a continuous stream rather than a batch. | Enhanced safety, better heat and mass transfer, easier scale-up. |

| Electrosynthesis | Using electrical current to drive chemical reactions. | Avoids hazardous reagents, high selectivity, potential for automation. nih.gov |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate reaction rates. | Faster reaction times, improved yields, potential for solvent-free reactions. |

Deeper Mechanistic Understanding of Complex Reactions and Transformations

Aminophenols are known for their complex reactivity, often involving oxidation to form reactive intermediates like quinoneimines and phenoxyl radicals. researchgate.net A thorough understanding of the reaction mechanisms of this compound is crucial for controlling its reactivity, predicting product formation, and developing new applications.

Future research should aim to:

Identify Reactive Intermediates: Utilize techniques like electron paramagnetic resonance (EPR) spectroscopy to identify and characterize transient radical species that may form during oxidation or other reactions. Studies on 4-dimethylaminophenol (DMAP) have successfully identified the 4-(N,N-dimethylamino)phenoxyl radical as a key intermediate in its autoxidation. researchgate.net

Elucidate Reaction Pathways: Combine experimental kinetics studies with computational modeling to map out the detailed pathways of important transformations, such as polymerization, degradation, and derivatization. For instance, mechanistic studies on the DMAP-catalyzed acetylation of alcohols have provided strong support for a nucleophilic catalysis pathway. nih.gov

Investigate Solvent and pH Effects: Systematically study how environmental factors like solvent polarity and pH influence reaction rates and product distributions. The autoxidation of DMAP, for example, is significantly accelerated at pH values above neutrality. researchgate.net

Development and Application of Advanced Analytical and Characterization Techniques

Robust analytical methods are essential for ensuring the purity of this compound, identifying byproducts in its synthesis, and studying its behavior in various systems. While standard techniques provide valuable information, the development of more advanced and sensitive methods will be critical for future research.

Areas for advancement include:

Hyphenated Chromatographic Techniques: Further development and application of techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the separation and identification of trace-level impurities and degradation products. nih.govnih.gov

Advanced Spectroscopic Methods: Utilizing two-dimensional Nuclear Magnetic Resonance (2D-NMR) and other advanced NMR techniques to unambiguously determine the structure of the compound and its derivatives. High-resolution mass spectrometry can provide precise molecular weight information.

In-situ Monitoring: Applying in-situ spectroscopic techniques (e.g., FT-IR, Raman) to monitor reactions in real-time. This can provide valuable kinetic and mechanistic data that is not accessible through traditional offline analysis.

The following table summarizes key analytical techniques and their applications.

| Technique | Application | Information Provided |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification. | Retention time, peak area (concentration). synthinkchemicals.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities and reaction byproducts. | Mass spectrum (structural information). nih.govnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | Chemical shifts, coupling constants (connectivity of atoms). thno.org |

| Infrared (IR) Spectroscopy | Functional group identification. | Characteristic absorption bands. synthinkchemicals.com |

| Mass Spectrometry (MS) | Molecular weight determination and structural analysis. | Mass-to-charge ratio. synthinkchemicals.comthno.org |

Refinement of Predictive Computational Models for Reactivity and Environmental Fate

Computational chemistry and molecular modeling are powerful tools for predicting the properties and behavior of chemical compounds, thereby reducing the need for extensive and costly experimental work. Developing and refining predictive models for this compound can accelerate research and provide valuable insights.

Future research in this domain should focus on:

Quantum Chemical Calculations: Employing Density Functional Theory (DFT) and other high-level computational methods to calculate molecular properties, predict reaction barriers, and model spectroscopic data. Such methods have been used to study the mechanism of DMAP-catalyzed reactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Models: Developing QSAR models to predict the potential biological activity and toxicity of the compound and its derivatives based on their molecular structure.

Environmental Fate Modeling: Using computational models to predict how the compound will behave in the environment, including its potential for bioaccumulation, persistence, and mobility. fishersci.com

Investigations into Chemical Recycling and Degradation for Environmental Remediation

As with any chemical compound, it is important to consider the end-of-life phase of this compound. Research into its degradation and potential for recycling is crucial for minimizing its environmental impact.

Key research directions include:

Biodegradation Pathways: Identifying microorganisms capable of degrading the compound under both aerobic and anaerobic conditions. researchgate.net Studies on similar compounds like phenol (B47542) and 3,4-dimethylphenol (B119073) have shown that biodegradation is a viable treatment option. nih.govresearchgate.net Research could focus on isolating specific bacterial or fungal strains and elucidating the enzymatic pathways involved in the breakdown of the molecule. mdpi.com

Advanced Oxidation Processes (AOPs): Investigating the efficacy of AOPs, such as ozonation, Fenton oxidation, and photocatalysis, for the complete mineralization of the compound in wastewater.

Chemical Recycling: Exploring chemical processes that could break down the molecule into valuable starting materials, contributing to a circular economy model. This could involve catalytic depolymerization if the compound is used in polymeric materials.

Q & A

Q. What are the recommended synthetic routes for 4-(Dimethylamino)-3-(methylamino)phenol, and how can reaction conditions be optimized for high yield?

- Methodological Answer : A solid-phase synthesis approach using triisopropylsilyl (TIPS) protection is effective. For example, TIPS-protected phenolic intermediates can undergo sequential coupling with dimethylamino and methylamino groups via nucleophilic substitution or reductive amination. Optimization includes:

- Temperature : Reactions at 0–25°C minimize side reactions.

- Catalysts : Use CuCl in THF/Et₂O for Grignard additions (e.g., MeMgBr) to improve regioselectivity .

- Purification : Column chromatography (hexanes/EtOAc gradients) isolates the product. Yields >70% are achievable with rigorous exclusion of moisture .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer :

- ¹H-NMR : Expect aromatic protons at δ 6.5–7.2 ppm (split due to substituents). Dimethylamino groups show singlets at δ 2.8–3.2 ppm, while methylamino protons appear as broad singlets (δ 2.3–2.7 ppm) .

- MS (ESI+) : Molecular ion peaks at m/z 195 [M+H]⁺, with fragments at m/z 152 (loss of dimethylamine) and m/z 123 (loss of methylamino group) .

- IR : Stretching bands for phenolic O-H (~3400 cm⁻¹) and C-N (1250–1350 cm⁻¹).

Q. How can researchers assess the purity and stability of this compound under storage conditions?

- Methodological Answer :

- HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA) to monitor degradation products. Purity >95% is acceptable for most studies.

- Stability : Store under inert gas (N₂/Ar) at –20°C. Avoid prolonged exposure to light, as dimethylamino groups may undergo photochemical oxidation .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its electrochemical behavior and redox stability?

- Methodological Answer : The electron-donating dimethylamino group raises the HOMO energy, lowering the oxidation potential (E° ≈ +0.5 V vs. SCE). Cyclic voltammetry in pH 7 buffer shows quasi-reversible oxidation peaks, indicating radical cation formation. Stability in reducing environments is poor due to facile cleavage of the C-N bond .

Q. What strategies enable regioselective functionalization of the phenolic ring in this compound derivatives?

- Methodological Answer :

- Orthogonal Protection : TIPS or Boc groups protect the phenolic –OH during amine coupling. Subsequent deprotection allows selective alkylation/acylation .

- Directed C-H Activation : Use Pd(OAc)₂ with pyridine ligands to direct substitution to the para position relative to existing substituents .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to analyze charge distribution and H-bonding capacity.

- Molecular Docking : Use AutoDock Vina to simulate binding to acetylcholinesterase (PDB: 4EY7). The dimethylamino group shows strong π-cation interactions with Trp86, suggesting potential inhibitory activity .

Safety and Hazard Mitigation

Q. What are the critical safety considerations when synthesizing this compound?

- Methodological Answer :

- Gas Evolution : Use an oil bubbler to manage CO₂ release during carbonate-mediated reactions (e.g., cesium carbonate in DMF) .

- Reactive Intermediates : Sodium 2-chloro-2,2-difluoroacetate generates toxic HF; conduct reactions in a fume hood with HF-resistant gloves .

- Waste Disposal : Quench excess NaBH₃CN with aqueous FeCl₃ before disposal to prevent cyanide release .

Data Contradictions and Resolution

Q. How should researchers resolve discrepancies in reported reduction potentials for dimethylamino-substituted phenols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.